(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide
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Description
(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide is a useful research compound. Its molecular formula is C16H17F3N2O2 and its molecular weight is 326.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound has been explored in the synthesis of various derivatives with potential applications in scientific research, focusing on the synthesis of substituted propenoates and their structural characterizations. For instance, studies on the synthesis of substituted 3‐aminopropenoates reveal insights into the configurations and substituent effects on the molecular structure, highlighting the importance of bulky substituents in determining the molecular conformation (A. Sinur, L. Golič, & B. Stanovnik, 1994).
Antimicrobial and Anticancer Activities
Research on novel fused pyrimidine derivatives possessing a trifluoromethyl moiety synthesized from the enaminone, similar in structure to the compound , has shown pronounced inhibitory effects on the growth of tested cell lines, suggesting potential antimicrobial and anticancer applications (A. S. Al-Bogami, T. S. Saleh, & T. Moussa, 2018).
Tyrosinase Inhibition and Transportation Behavior
Studies involving β-enamino thiosemicarbazide derivatives related to the chemical structure of interest have indicated significant activity as tyrosinase inhibitors, with potential implications for therapeutic applications in conditions like hyperpigmentation. These studies also investigate the transportation behavior of these compounds by human serum albumin, shedding light on their bioavailability and interaction with biological molecules (O. Chaves et al., 2018).
Polymer Synthesis and Material Science
The compound's structural motif has been leveraged in the synthesis of new optically active unsaturated amides monomers, aiming at the creation of novel polymers with potential applications in material science, demonstrating the versatility of such compounds in contributing to advancements in polymer chemistry (Jinshui Yao et al., 2011).
Bioactivity Against Bacterial Infections
A series of studies on chlorinated N-arylcinnamamides, structurally related to the compound , have demonstrated a broad spectrum of antibacterial efficacy against various pathogens, including resistant strains such as MRSA, highlighting the potential of these compounds in addressing challenges related to antibiotic resistance (Tomas Strharsky et al., 2022).
Properties
IUPAC Name |
(E)-N-[2-(prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-3-14(22)20-8-9-21-15(23)10-11(2)12-6-4-5-7-13(12)16(17,18)19/h3-7,10H,1,8-9H2,2H3,(H,20,22)(H,21,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRCZIVVGXTXNH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCNC(=O)C=C)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NCCNC(=O)C=C)/C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.